6-Nitro-3H-imidazo[4,5-b]pyridine
Overview
Description
6-Nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a nitro group at the 6-position
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives, a class to which 6-nitro-3h-imidazo[4,5-b]pyridine belongs, have been evaluated as antagonists of various biological receptors .
Mode of Action
It is known that these compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
This compound may influence many cellular pathways necessary for the proper functioning of cells . These pathways could be related to the modulation of receptors or enzymes in living systems .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to exhibit diverse biological activities .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
6-Nitro-3H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the receptor’s response to the neurotransmitter GABA, which can influence various neurological processes. Additionally, this compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the NF-kappaB signaling pathway through the activation of IKK-ɛ and TBK1, leading to phosphorylation and subsequent activation of NF-kappaB . This modulation can impact inflammatory responses and other cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and receptors, altering their activity. For instance, its interaction with GABA A receptors enhances their activity, while its inhibition of certain metabolic enzymes can reduce their activity . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can exert beneficial effects, such as enhancing receptor activity or inhibiting specific enzymes. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . For example, its inhibition of certain enzymes can lead to the accumulation of specific metabolites, altering the overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may concentrate in areas where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with various reagents. One common method includes the reaction of 2,3-diaminopyridine with nitroacetic acid under acidic conditions, followed by cyclization to form the imidazo[4,5-b]pyridine core . Another approach involves the use of 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Cyclization: The formation of the imidazo[4,5-b]pyridine core itself is a cyclization reaction.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen in the presence of palladium on carbon or Raney nickel.
Substitution: Reagents such as sodium bisulfite, sodium borohydride, and zinc in the presence of acid are often used.
Major Products:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
6-Nitro-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with distinct biological activities.
Uniqueness: 6-Nitro-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
6-nitro-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)9-3-8-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSTWXCATZYTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619364 | |
Record name | 6-Nitro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3537-09-5 | |
Record name | 6-Nitro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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